Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.
Ciprofloxacin: An antibiotic with a quinoline core, ciprofloxacin has different functional groups that confer its antibacterial properties.
The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and selectivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H10ClF2NO3 |
---|---|
Molecular Weight |
301.67 g/mol |
IUPAC Name |
ethyl 7-chloro-6-(difluoromethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10ClF2NO3/c1-2-19-12(18)8-3-7-4-11(20-13(15)16)9(14)5-10(7)17-6-8/h3-6,13H,2H2,1H3 |
InChI Key |
FLBPJKNXYSJIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)OC(F)F)Cl |
Origin of Product |
United States |
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